4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features a boronic ester group. This compound is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The presence of both amino and chloro substituents on the aromatic ring, along with the boronic ester group, makes this compound a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of 2-chloro-4-amino-6-hydroxybenzene using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most notable reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Electrophilic Substitution: The amino and chloro groups on the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, toluene, ethanol
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Substituted Phenols: Resulting from electrophilic substitution reactions
Quinones and Hydroquinones: From oxidation and reduction reactions
Scientific Research Applications
4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in chemical reactions primarily involves the formation of a palladium complex during the Suzuki-Miyaura coupling reaction. The boronic ester group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product . The amino and chloro groups can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
4-Amino-2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both amino and chloro substituents on the aromatic ring, which provides additional sites for functionalization and enhances its versatility in synthetic applications. The combination of these functional groups with the boronic ester moiety makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules.
Properties
IUPAC Name |
4-amino-2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJUJXMOPSFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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